Nilvadipine-d3 is a deuterated form of Nilvadipine, a calcium channel blocker primarily used in the management of arterial hypertension. The addition of deuterium atoms in Nilvadipine-d3 provides enhanced insights into its pharmacokinetics and metabolic pathways compared to its non-deuterated counterpart. This compound is classified as a small molecule drug and is recognized for its role in cardiovascular therapies.
The synthesis of Nilvadipine-d3 follows a multi-step process that involves several key reactions:
This synthetic route emphasizes cost-effectiveness and scalability, making it suitable for industrial production.
Nilvadipine-d3 has a specific molecular structure characterized by its chemical formula and an average molecular weight of approximately 385.37 g/mol. The presence of deuterium atoms enhances its stability and tracking during metabolic studies .
Nilvadipine-d3 participates in several chemical reactions typical for calcium channel blockers:
These reactions are critical for understanding Nilvadipine-d3's behavior in biological systems and its potential modifications for therapeutic applications.
Nilvadipine-d3 functions primarily as a calcium channel blocker. It inhibits the influx of extracellular calcium through myocardial and vascular membrane pores by physically plugging these channels. This action leads to relaxation of vascular smooth muscle, resulting in decreased blood pressure and reduced workload on the heart .
The mechanism involves binding to specific sites on the calcium channels, preventing calcium ions from entering cells, which is essential for muscle contraction and neurotransmitter release.
Nilvadipine-d3's unique properties due to deuteration allow for more precise tracking in pharmacokinetic studies compared to non-deuterated forms.
Nilvadipine-d3 has several significant applications in scientific research:
The strategic incorporation of deuterium atoms into dihydropyridine (DHP) calcium channel blockers like nilvadipine requires careful consideration of molecular stability, synthetic feasibility, and isotopic purity. For nilvadipine-d3, deuterium atoms are typically introduced at specific methyl group positions to maintain bioisosteric equivalence while enabling precise tracer studies. Two primary synthetic approaches dominate the field:
Late-Stage H/D Exchange: This method utilizes deuteration of the protiated nilvadipine precursor under basic or acidic conditions. A common protocol involves dissolving racemic nilvadipine in deuterated solvents like acetone-d6 or deuterium oxide (D₂O) with catalytic acid (e.g., DCl) or base (e.g., NaOD), targeting the acidic protons adjacent to the dihydropyridine ring or at methyl groups. While operationally simpler, this method often suffers from incomplete deuteration (<95% isotopic purity) and potential back-exchange under physiological conditions [4] [6].
Building Block Synthesis with Labeled Precursors: This superior approach employs deuterated synthons early in the synthetic sequence. For nilvadipine-d3, ethyl acetoacetate-d3 (CH₃C(O)CH₂CO₂Et → CD₃C(O)CH₂CO₂Et) serves as the key labeled precursor. Its reaction with 2-(trifluoromethyl)benzaldehyde and ammonium carbonate or thiourea under Biginelli reaction conditions yields the deuterated dihydropyridine core. This method achieves higher isotopic purity (>98% atom D) and positional specificity, as the deuterium atoms are incorporated into stable methyl groups less prone to exchange [4] [10].
Table 1: Comparison of Deuterium Labeling Strategies for Nilvadipine-d3
Strategy | Key Reagent | Isotopic Purity (%) | Positional Specificity | Main Advantage | Main Limitation |
---|---|---|---|---|---|
Late-Stage H/D Exchange | D₂O, DCl, NaOD | 85-95 | Low (multiple positions possible) | Rapid, minimal synthetic steps | Back-exchange risk, lower purity |
Labeled Precursor Route | Ethyl acetoacetate-d3 | >98 | High (methyl groups only) | High purity, stable deuterium linkage | Longer synthesis, higher cost of synthon |
The choice between strategies hinges on the application. For high-sensitivity tracer studies requiring unambiguous metabolic tracking, the labeled precursor route is essential. Recent optimizations focus on enhancing the efficiency of synthesizing ethyl acetoacetate-d3 and minimizing racemization during the Biginelli condensation, crucial for producing enantiomerically pure nilvadipine-d₃ [4] [6] [10].
Nilvadipine, like other dihydropyridines, exists as a racemic mixture of (+)-(R)- and (-)-(S)-enantiomers, with the (+)-(R)-enantiomer demonstrating significantly greater potency as a calcium channel blocker. Resolving nilvadipine-d3 enantiomers is therefore critical for stereoselective metabolism and distribution studies. This is achieved through advanced chromatographic techniques:
Chiral Stationary Phase (CSP) HPLC: Direct separation of nilvadipine-d3 enantiomers utilizes CSPs like cellulose tris(3,5-dimethylphenylcarbamate) (Chiralpak OD-H, Chiralcel OD) or amylose derivatives (Chiralpak AD-H). Optimal resolution is typically achieved using normal-phase conditions, e.g., n-hexane/isopropanol (95:5 to 90:10, v/v) with 0.1% diethylamine. The deuterium substitution subtly alters the partition coefficients and van der Waals interactions between the enantiomers and the chiral selector compared to protiated nilvadipine, leading to slightly different retention times. This necessitates method re-optimization for the deuterated analog [3].
Chiral Derivatization Coupled to GC-MS: An alternative method involves converting the racemic nilvadipine-d3 into diastereomeric derivatives using a chiral derivatizing agent (e.g., (S)-(-)-N-(trifluoroacetyl)prolyl chloride). The resulting diastereomers, separable on standard non-chiral GC columns, are then quantified using highly sensitive gas chromatography coupled to negative ion chemical ionization mass spectrometry (GC-NICI-MS). This method leverages the molecular mass shift (m/z +3) imparted by the deuterium atoms for specific detection. Pharmacokinetic studies using this approach with protiated nilvadipine revealed a 2.4-3.6 times higher systemic exposure (AUC) for the pharmacologically active (+)-(R)-enantiomer compared to its antipode following oral administration of the racemate, a finding expected to hold for nilvadipine-d3 [3].
The resolved enantiomers of nilvadipine-d3 are essential for investigating potential stereoselective differences in absorption, metabolism, protein binding, and tissue distribution, which cannot be discerned when studying the racemate.
The synthesis of nilvadipine-d3 for tracer applications prioritizes high isotopic enrichment, chemical purity, and metabolic stability of the C-D bonds. The most reliable pathway employs the deuterated precursor strategy:
Synthesis of Ethyl Acetoacetate-d3: Ethyl acetoacetate-d3 (CH₃COCH₂CO₂Et → CD₃COCH₂CO₂Et) is synthesized via Claisen condensation of ethyl acetate-d3 (CD₃CO₂Et) or, more efficiently, by base-catalyzed (e.g., NaOCH₃) exchange of ethyl acetoacetate in deuterium oxide (D₂O) or methanol-d4 (CD₃OD), followed by careful purification via distillation [4] [6].
Biginelli Reaction: The core dihydropyridine ring of nilvadipine-d3 is formed via a one-pot multicomponent Biginelli reaction. A mixture of ethyl acetoacetate-d₃ (1.0 equiv), 2-(trifluoromethyl)benzaldehyde (1.0 equiv), and ammonium carbonate or thiourea (1.2 equiv) is dissolved in absolute ethanol. Catalytic concentrated hydrochloric acid (0.05-0.1 equiv) or a Lewis acid like Yb(OTf)₃ is added, and the reaction mixture is refluxed under anhydrous conditions for 8-12 hours. The reaction progress is monitored by TLC or LC-MS. Upon cooling, the mixture is poured onto crushed ice, and the precipitated crude nilvadipine-d3 is collected by filtration.
Table 2: Key Synthetic Steps and Parameters for Nilvadipine-d3 Production
Step | Reagents/Conditions | Key Intermediate/Product | Monitoring & Purification | Yield (%) |
---|---|---|---|---|
Ethyl Acetoacetate-d3 Prep | Ethyl Acetoacetate, D₂O/NaOD, Reflux | Ethyl Acetoacetate-d3 | Distillation | 85-90 |
Biginelli Reaction | EtOAc-d3, 2-(CF₃)C₆H₄CHO, NH₄CO₃, EtOH, HCl, Reflux | Crude Nilvadipine-d3 | TLC (Silica Gel, EtOAc/Hexane 1:3) | 70-75 |
Purification | Ethanol or EtOAc/Hexane mixtures | Nilvadipine-d3 (crude) | Recrystallization / Column Chromatography | 90-95 (of crude) |
Final Purification/Analysis | Methanol/Water gradients | Pure Nilvadipine-d3 | HPLC (C18 column), MS, NMR | >99 (chem), >98 (isotopic) |
This robust synthetic pathway ensures the production of nilvadipine-d3 suitable for demanding isotopic tracer studies in in vitro and in vivo systems, where high isotopic purity is paramount to avoid dilution effects and ensure accurate quantification.
Comprehensive structural characterization of nilvadipine-d3 confirms both its chemical identity and isotopic incorporation. This relies primarily on mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy:
Table 3: Key NMR and MS Spectral Characteristics of Nilvadipine vs. Nilvadipine-d3
Spectroscopic Technique | Protiated Nilvadipine (Key Signal) | Nilvadipine-d3 (Key Signal) | Interpretation |
---|---|---|---|
¹H NMR | δ ~2.30 ppm (s, 3H, CH₃) | Signal absent | Confirms replacement of CH₃ by CD₃ |
¹H NMR | δ ~5.65 ppm (s, 1H, H4) | δ ~5.62-5.64 ppm (s, 1H, H4) | Small upfield isotope shift (<0.05 ppm) |
¹³C NMR | δ ~18.6 ppm (q, JCH=127 Hz, CH₃) | δ ~18.6 ppm (septet, JCD≈20 Hz, CD₃) | Quartet replaced by septet confirms CD₃ |
²H NMR | N/A | δ ~2.30 ppm (s, CD₃) | Direct observation of deuterium at methyl site |
HRMS ([M+H]⁺) | m/z 385.1422 (C₁₉H₁₉N₃O₆⁺) | m/z 388.1485 (C₁₉H₁₆D₃N₃O₆⁺) | +3 Da mass shift confirms three deuterium atoms |
MS/MS ([M+H-CD₃]⁺) | m/z 343.1110 | m/z 346.1320 | +3 Da shift in fragment confirms CD₃ loss location |
MS/MS (Ring Fragment) | m/z 315.0880 | m/z 315.0880 | No mass shift confirms fragment lacks labeled methyl |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1